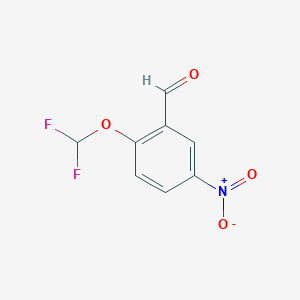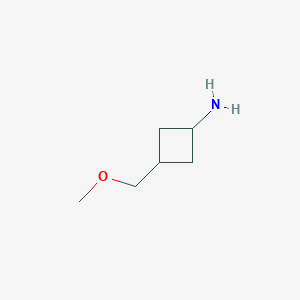
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (referred to as IBPPE) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a novel small molecule that has been shown to exhibit promising biological activity, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of IBPPE is still being investigated, but it is believed to involve the inhibition of amyloid-β peptide aggregation and the activation of neuroprotective pathways. IBPPE has been shown to interact with specific receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
IBPPE has been shown to have a range of biochemical and physiological effects, including the inhibition of amyloid-β peptide aggregation, the activation of neuroprotective pathways, and the modulation of specific receptors in the brain. Additionally, IBPPE has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of IBPPE is its ability to inhibit amyloid-β peptide aggregation, which is a key factor in the development of Alzheimer's disease. Additionally, IBPPE has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease. However, one limitation of IBPPE is that its mechanism of action is still being investigated, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on IBPPE. One potential area of research is the development of more efficient synthesis methods to produce higher yields and purity. Additionally, further studies are needed to determine the full extent of IBPPE's neuroprotective effects and its potential applications in the treatment of other neurological disorders. Finally, research is needed to optimize the therapeutic potential of IBPPE and to develop new compounds based on its structure.
Synthesis Methods
The synthesis of IBPPE involves a multi-step process that begins with the reaction of piperidine with isobutylsulfonyl chloride to form 4-(isobutylsulfonyl)piperidine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product, IBPPE. The synthesis of IBPPE has been optimized to produce high yields and purity, making it a viable candidate for further research.
Scientific Research Applications
IBPPE has been shown to exhibit promising biological activity, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that IBPPE has the ability to inhibit the aggregation of amyloid-β peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, IBPPE has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease.
properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13(2)12-21(19,20)14-5-9-17(10-6-14)15(18)11-16-7-3-4-8-16/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFHWVSPGOHEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone](/img/structure/B2912028.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide](/img/structure/B2912030.png)
![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2912034.png)
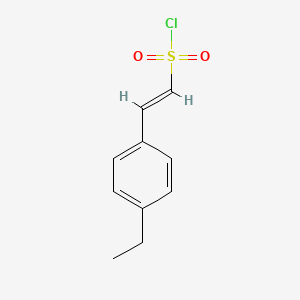
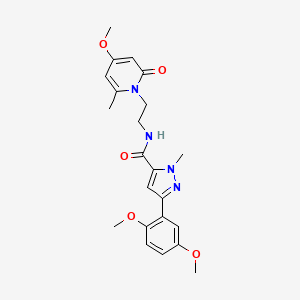
![N-(2,4-difluorophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2912040.png)
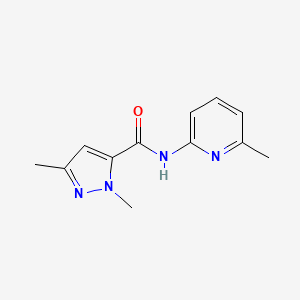
![(E)-N-[3-(Cyclopropylamino)-3-oxopropyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2912044.png)
![(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2912046.png)
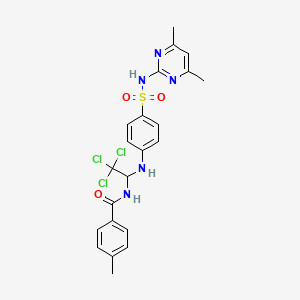
![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)
